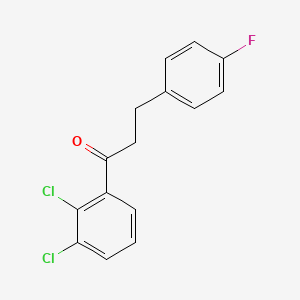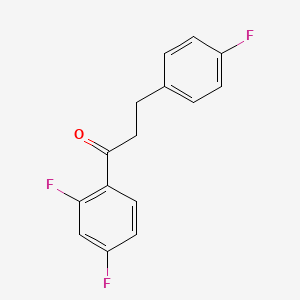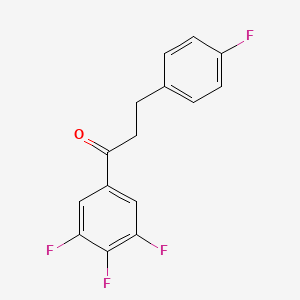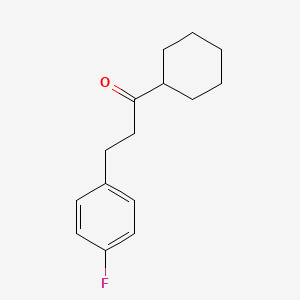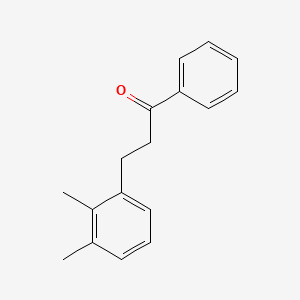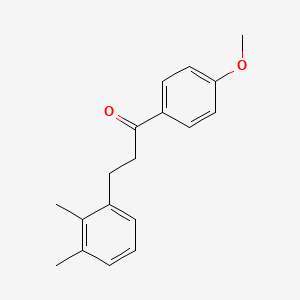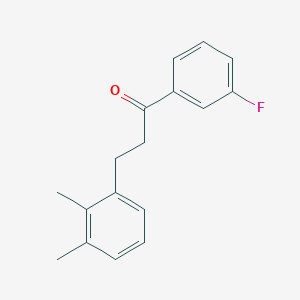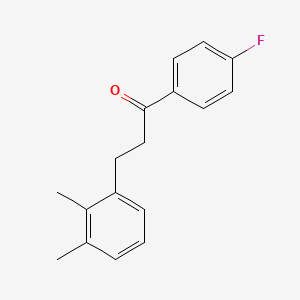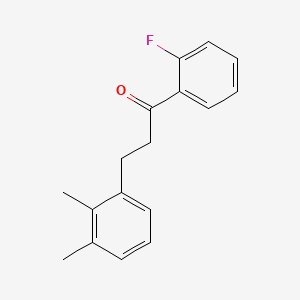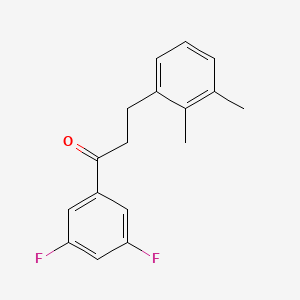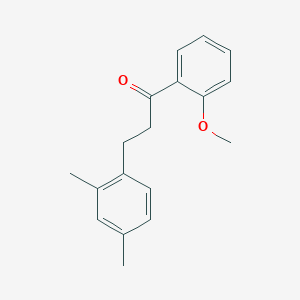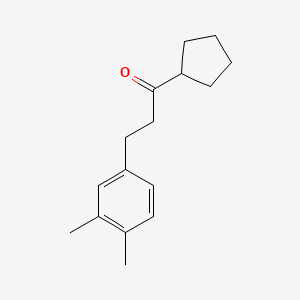
环戊基 2-(3,4-二甲基苯基)乙基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C15H20O It is characterized by a cyclopentyl group attached to a 2-(3,4-dimethylphenyl)ethyl ketone moiety
科学研究应用
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone typically involves the reaction of cyclopentanone with 3,4-dimethylphenylacetic acid under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired ketone product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
化学反应分析
Types of Reactions: Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
作用机制
The mechanism by which Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, undergoing metabolic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways and physiological responses.
相似化合物的比较
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone can be compared with similar compounds such as:
Cyclopentyl 2-(4-methylphenyl)ethyl ketone: This compound has a similar structure but with a single methyl group on the phenyl ring, leading to different chemical and biological properties.
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone: The position of the methyl groups on the phenyl ring affects the compound’s reactivity and interactions with other molecules.
Uniqueness: The unique structural arrangement of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone, with its specific substitution pattern on the phenyl ring, imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications in various scientific fields.
属性
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-7-8-14(11-13(12)2)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFSEYOBFGUCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644873 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-99-2 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
